5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole" often involves multi-step organic reactions that can include cyclization, condensation, and substitution reactions. For example, derivatives of imidazo[2,1-b]thiazoles can be synthesized via a mixed benzoin-imidazothione route, which involves the formation of a key intermediate that undergoes further chemical transformations to yield the desired compound (Lantos et al., 1984). The structural assignments of these compounds are confirmed through spectral methods and, in some cases, X-ray crystallography (Shilcrat et al., 1991).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is often elucidated using spectroscopic techniques like NMR, IR, and mass spectrometry, coupled with X-ray crystallography for precise structural determination. These studies help in understanding the conformation, configuration, and overall molecular geometry, which are crucial for predicting the reactivity and interaction of these molecules with biological targets (Shilcrat et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of "5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole" and its analogs encompasses a wide range of reactions, including nucleophilic substitutions and ring transformations. For instance, the treatment of certain imidazo[2,1-b]thiazole derivatives with dilute hydrochloric acid can lead to novel ring transformation reactions, highlighting the versatility and reactivity of these compounds (Spinelli et al., 1992).
Scientific Research Applications
Synthesis and Structural Properties
The chemical 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole belongs to the category of thiazole and imidazole derivatives, known for their wide range of biological activities and importance in medicinal chemistry. Thiazoles, being five-membered heterocyclic compounds, have been extensively researched, and methods for their synthesis have been developed over the decades. Recent studies have focused on novel thiazole derivatives, exploring their potential as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, antitumor, and cytotoxic drugs. Specifically, the thiazole ring, as a part of diverse therapeutic agents, has been a significant nucleus in the development of compounds with therapeutic versatility, indicating its critical role in the field of drug discovery and pharmaceutical research (Leoni et al., 2014; Leoni et al., 2014).
Pharmacological and Biological Activities
Derivatives of imidazo[2,1-b]thiazole, including the chemical , have demonstrated a wide range of pharmacological activities. The versatility of the imidazo[2,1-b]thiazole moiety, as part of many therapeutic agents, underlines its significance in medicinal chemistry. Systematic reviews have highlighted the therapeutic potential of imidazo[2,1-b]thiazole derivatives, encompassing various pharmacological activities. These compounds have been the subject of extensive research, aiming at developing new molecules that exhibit these diverse activities, thereby contributing significantly to the field of medicinal chemistry (Shareef et al., 2019).
Chemical and Biological Properties of Related Compounds
Other studies have systematically reviewed the chemical and biological properties of related compounds, such as 4-phosphorylated derivatives of 1,3-azoles. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types. The systematic study of these derivatives has revealed that at least one fragment of the 1,3-azole ring is part of a wide range of simple and complex natural molecules and synthetic drugs, indicating the importance of these structures in the development of new therapeutic agents (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-14-7-6-13(10-15(14)21)18(25)26-22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-27-19/h1-11H/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZCOAZDTCAAEZ-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.